N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
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Overview
Description
N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound known for its multifunctional properties It is used in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide generally involves a multi-step process:
Formation of the mesitylsulfonyl chloride: Starting with mesitylene, it undergoes sulfonation using chlorosulfonic acid to yield mesitylsulfonyl chloride.
Formation of the tetrahydrothiazolopyridine ring: This is achieved by cyclization of appropriate precursors, such as thioamides and halopyridines.
Coupling reaction: The mesitylsulfonyl chloride is reacted with the tetrahydrothiazolopyridine intermediate in the presence of a base to form the desired sulfonamide.
Formation of the picolinamide group: This step involves amidation reactions where the sulfonamide intermediate reacts with picolinic acid or its derivatives to yield the final compound.
Industrial Production Methods:
Industrial-scale production generally follows optimized synthetic routes that involve:
High-purity reactants: To ensure yield and purity.
Efficient catalysts and reagents: To accelerate reactions and improve efficiency.
Optimized reaction conditions: Temperature, pressure, and solvent systems are finely tuned for large-scale operations.
Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can convert the sulfonyl group into a sulfonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the picolinamide moiety.
Coupling Reactions: Can be used to form bioconjugates with other bioactive molecules.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: For substitution reactions, bases like sodium hydroxide or potassium carbonate are commonly used.
Catalysts: For coupling reactions, catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products:
Oxidized sulfonyl derivatives.
Reduced sulfonic acid derivatives.
Substituted picolinamide derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential as a biochemical probe due to its unique structure.
Medicine:
Investigated for its role in drug development, especially as an inhibitor for specific enzymes.
Industry:
Utilized in the synthesis of materials with special properties, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Binding to Molecular Targets: The picolinamide group often acts as a chelating agent, binding to metal ions.
Pathway Modulation: It can interact with enzymes and proteins, altering biological pathways.
Comparison with Similar Compounds
**N-(p-toluenesulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
**N-(phenylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
**N-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Conclusion:
N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a fascinating compound with broad applications across various scientific domains. Its unique structure allows it to participate in diverse chemical reactions and serve multiple functions in research and industry.
What do you think? Anything else you want to explore about this compound?
Properties
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-10-14(2)19(15(3)11-13)30(27,28)25-9-7-16-18(12-25)29-21(23-16)24-20(26)17-6-4-5-8-22-17/h4-6,8,10-11H,7,9,12H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQKXBMKVNQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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